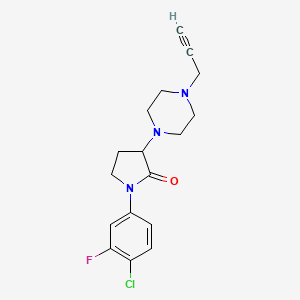![molecular formula C8H10BClO3 B2687475 [4-Chloro-3-(methoxymethyl)phenyl]boronic acid CAS No. 1392415-54-1](/img/structure/B2687475.png)
[4-Chloro-3-(methoxymethyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[4-Chloro-3-(methoxymethyl)phenyl]boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon-containing group . They are known for their mild Lewis acidity and stability, making them important in organic synthesis .
Synthesis Analysis
Boronic acids, including “this compound”, can be synthesized through various methods. One common method involves the reaction of phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular structure of “this compound” consists of a boron atom bonded to two hydroxyl groups and a phenyl ring. The phenyl ring is substituted with a chlorine atom and a methoxymethyl group .Chemical Reactions Analysis
Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions .Scientific Research Applications
Boronic Acid in Drug Design and Discovery
Boronic acids, including [4-Chloro-3-(methoxymethyl)phenyl]boronic acid, have gained significant attention in the realm of drug discovery due to their unique chemical properties. They have been incorporated into medicinal chemistry endeavors, leading to the FDA approval of several boronic acid-based drugs. The incorporation of boronic acids has been shown to enhance the potency of drugs or improve their pharmacokinetic profiles. Studies have discussed various rationalizations for boronic acid incorporation and the synthetic developments focusing on their addition into organic compounds, highlighting the potential benefits of boronic acids in future drug discovery efforts (Plescia & Moitessier, 2020).
Boronic Acids in Biosensors Development
The development of electrochemical biosensors based on phenylboronic acid and its derivatives is another significant application area. These compounds selectively bind 1,2- and 1,3-diols to form negatively charged boronate esters in neutral aqueous media, making them suitable for constructing glucose sensors due to this selective binding. Phenylboronic acid-modified electrodes have been widely studied as voltammetric and potentiometric glucose sensors, among other applications. The review by Anzai (2016) provides an overview of the progress made in this field, highlighting the versatility of boronic acid derivatives in detecting a range of compounds, including sugars and glycated proteins (Anzai, 2016).
Boronic Acids in Photodynamic Therapy
Boron-containing compounds have also been explored for their application in photodynamic therapy (PDT) and as potential anticancer agents. The synthesis and biological properties of boron-containing chlorins, which are derivatives of pyropheophorbide, suggest their utility in medical imaging and therapy. These compounds exhibit cellular uptake and moderate toxicity, indicating their potential in developing therapeutic agents targeting cancer cells (Ratajski, Osterloh, & Gabel, 2006).
Mechanism of Action
Target of Action
The primary target of [4-Chloro-3-(methoxymethyl)phenyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound participates as a nucleophilic organic group . The reaction involves the transfer of the organic group from boron to palladium, a process known as transmetalation .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound is involved, affects the biochemical pathway of carbon–carbon bond formation . This reaction has downstream effects on the synthesis of various organic compounds .
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which may influence their bioavailability.
Result of Action
The result of the action of this compound in the Suzuki–Miyaura cross-coupling reaction is the formation of new carbon–carbon bonds . This leads to the synthesis of chemically differentiated fragments .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura cross-coupling . The reaction is known for its mild and functional group tolerant conditions , which can affect the efficacy and stability of the compound.
Future Directions
The future directions of “[4-Chloro-3-(methoxymethyl)phenyl]boronic acid” and other boronic acids lie in their potential applications in organic synthesis. Their mild Lewis acidity, stability, and ability to participate in various reactions make them valuable tools in the development of new synthetic methodologies .
Properties
IUPAC Name |
[4-chloro-3-(methoxymethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BClO3/c1-13-5-6-4-7(9(11)12)2-3-8(6)10/h2-4,11-12H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYVZGJDFXPORR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)COC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2687393.png)
![2-[2-(Difluoromethoxy)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2687394.png)
![Ethyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B2687396.png)
![3-fluoro-4-methoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2687397.png)
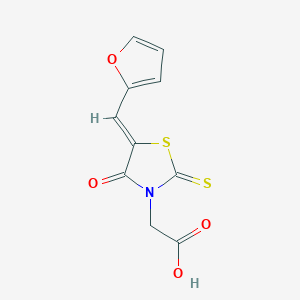
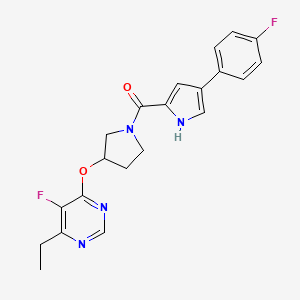

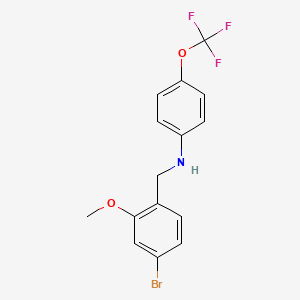
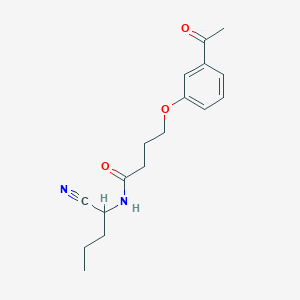


![N'-[2-(1,1-dioxo-1,4-thiazinan-4-yl)acetyl]cyclopropanecarbohydrazide](/img/structure/B2687413.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2687414.png)
